molecular formula C13H13NOS B4707547 N-benzyl-5-methylthiophene-3-carboxamide

N-benzyl-5-methylthiophene-3-carboxamide

Cat. No.: B4707547
M. Wt: 231.32 g/mol
InChI Key: CHCSNWYPSFCTLL-UHFFFAOYSA-N
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Description

N-Benzyl-5-methylthiophene-3-carboxamide is a thiophene-derived carboxamide compound characterized by a benzyl group attached to the carboxamide nitrogen and a methyl substituent at the 5-position of the thiophene ring. Its molecular formula is C₁₃H₁₃NOS, with a molecular weight of 247.31 g/mol.

Properties

IUPAC Name

N-benzyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-10-7-12(9-16-10)13(15)14-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCSNWYPSFCTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-methylthiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

N-benzyl-5-methylthiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Biological Activities References
N-(3-Acetylphenyl)-5-methylthiophene-3-carboxamide C₁₄H₁₃NO₂S Acetylphenyl group at carboxamide N; 5-methyl Moderate solubility; explored in antimicrobial assays
Ethyl 5-methyl-2-(3-nitrobenzamido)thiophene-3-carboxylate C₁₆H₁₅N₂O₅S Ethyl ester; nitrobenzamido at 2-position High cytotoxicity against cancer cell lines
N-(3-Chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide C₁₉H₁₈ClN₂O₃S₂ Chlorobenzyl; sulfonamide at 3-position Antimicrobial activity; enhanced metabolic stability
N-(4-Bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide C₁₂H₉BrN₂O₃S Bromo and nitro substituents Electron-deficient core; potential kinase inhibition
N-Benzyl-5-methylthiophene-3-carboxamide C₁₃H₁₃NOS Benzyl group at N; 5-methyl thiophene Balanced lipophilicity; unconfirmed bioactivity Inferred

Reactivity and Functional Group Influence

  • Benzyl vs. Acetylphenyl Groups : The benzyl substituent in the target compound confers higher lipophilicity compared to the acetylphenyl group in N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide, which may improve blood-brain barrier penetration .
  • Nitro vs.
  • Sulfonamide vs. Carboxamide: The sulfonamide moiety in N-(3-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide increases hydrogen-bonding capacity, possibly improving target binding affinity relative to simple carboxamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-5-methylthiophene-3-carboxamide
Reactant of Route 2
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N-benzyl-5-methylthiophene-3-carboxamide

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